molecular formula C13H23BO3 B3325944 2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246427-45-0

2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3325944
CAS No.: 2246427-45-0
M. Wt: 238.13
InChI Key: DBRPBBDCXSNINM-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring a 2,6-dimethyl-3,6-dihydro-2H-pyran moiety fused to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. Key properties include:

  • Molecular Formula: C₁₅H₂₇BO₃
  • Molecular Weight: 266.19 g/mol
  • CAS Number: 1142363-56-1 (as per ) and 2246427-45-0 (as per Combi-Blocks, ).
  • Structure: The dihydropyran ring introduces partial unsaturation (3,6-dihydro), while the 2,6-dimethyl groups provide steric bulk. The dioxaborolane ring enhances stability via tetramethyl substitution .

Properties

IUPAC Name

2-(2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7,9-10H,8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRPBBDCXSNINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(OC(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394909-88-6
Record name rac-2-[(2R,6S)-2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl with a boronic acid derivative under specific conditions. The reaction typically involves the use of a catalyst and a solvent to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its use in organic synthesis.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve the use of specific solvents, temperatures, and pressures to achieve the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules.

In biology and medicine, the compound is used in the development of pharmaceuticals and diagnostic agents. Its ability to form stable complexes with various biomolecules makes it useful in drug discovery and development.

In industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it an essential component in the synthesis of these materials.

Mechanism of Action

The compound exerts its effects through its ability to form stable complexes with various reagents and substrates. The mechanism involves the coordination of the boronic acid group to the target molecule, followed by the formation of a new bond. This process is essential for its use in cross-coupling reactions and other organic synthesis applications.

Molecular Targets and Pathways Involved: The compound targets specific molecular pathways, including those involved in the formation of carbon-carbon bonds and the synthesis of complex organic molecules. Its ability to form stable complexes with various reagents and substrates makes it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Target Compound 1142363-56-1 C₁₅H₂₇BO₃ 266.19 2,6-Dimethyl-dihydropyran, tetramethyl-Bpin Medicinal chemistry, Suzuki couplings
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran 287944-16-5 C₁₁H₁₉BO₃ 210.08 Unsubstituted dihydropyran Cross-coupling reactions
rac-2-[(2R,6S)-2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl]-4,4,5,5-tetramethyl... 1394909-88-6 C₁₅H₂₇BO₃ 266.19 Chiral dihydropyran Asymmetric synthesis
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) N/A C₂₀H₂₃BO₂ 306.21 Aromatic anthracene substituent Materials science

Key Research Findings

  • Steric Effects : The 2,6-dimethyl groups on the target compound’s dihydropyran ring increase steric hindrance, slowing hydrolysis but improving selectivity in couplings .
  • Electronic Effects : Dihydropyran’s partial unsaturation introduces mild electron-donating character, enhancing reactivity compared to fully saturated analogs .
  • Synthetic Utility : The target compound is used in iterative cross-coupling strategies for drug candidates, as demonstrated in the synthesis of indazole derivatives () and β-amyloid inhibitors ().

Biological Activity

The compound 2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2716849-26-0) is a boron-containing organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H46B2O6C_{26}H_{46}B_{2}O_{6} with a molecular weight of 476.3 g/mol. The structure features a dioxaborolane ring and a dihydropyran moiety, which are significant in its biological interactions.

Biological Activity

1. Anticancer Properties
Research indicates that derivatives of 2H-pyran compounds exhibit anticancer activity. The compound under review has been studied for its potential as an inhibitor of the mammalian target of rapamycin (mTOR), which is a crucial pathway in cancer cell proliferation and survival.

Case Study:
A study by Kaplan et al. (2010) demonstrated that related compounds with similar structures showed significant inhibition of mTOR activity in various cancer cell lines. This suggests that this compound may also possess similar properties due to its structural analogies .

2. Neuroprotective Effects
Emerging evidence suggests that compounds containing the dioxaborolane structure may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Research Findings:
In vitro studies have shown that certain derivatives can reduce oxidative stress markers in neuronal cells. These findings indicate a potential for developing neuroprotective agents from this compound class .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • mTOR Inhibition: As previously mentioned, the inhibition of mTOR pathways leads to reduced cell growth and proliferation in cancer cells.
  • Antioxidant Activity: The presence of the dioxaborolane structure may facilitate electron donation or radical scavenging capabilities, contributing to antioxidant effects .

Data Tables

Biological Activity Mechanism Reference
AnticancermTOR InhibitionKaplan et al., 2010
NeuroprotectiveReduction of oxidative stressResearch Findings

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 2-(2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors, where boronic ester intermediates are reacted with halogenated pyran derivatives. Purification is achieved via column chromatography using ethyl acetate/hexane gradients (1:4 ratio) to isolate the product. Recrystallization from 2-propanol or similar solvents improves purity .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the boronic ester moiety and substituent arrangement. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the dioxaborolane ring. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How should researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Solubility in anhydrous DMSO or THF (10 mM stock solutions) minimizes hydrolysis. Periodic purity checks via TLC or HPLC are recommended to detect degradation .

Advanced Research Questions

Q. How do substituents on the pyran ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Substituents like methyl groups at the 2,6-positions enhance steric hindrance, reducing undesired side reactions. Computational studies (DFT calculations) using InChI-derived geometries predict electronic effects on boron center reactivity. Comparative experiments with analogs (e.g., fluoro or methoxy substituents) quantify steric/electronic contributions .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

  • Methodological Answer : Systematic analysis of variables (e.g., catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) identifies optimal conditions. Conflicting data may arise from impurities in starting materials; rigorous characterization of intermediates via GC-MS or NMR is critical. Reproducibility is improved by adhering to anhydrous reaction conditions .

Q. What computational approaches are used to predict the compound’s behavior in catalytic cycles?

  • Methodological Answer : Density Functional Theory (DFT) models the boron-oxygen bond dissociation energy and transition states in cross-coupling reactions. Molecular dynamics simulations predict solubility and aggregation tendencies. PubChem-derived InChI keys (e.g., OWISFFAMZILFMN-UHFFFAOYSA-N) enable database comparisons for validating computational results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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